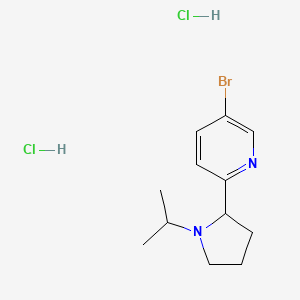

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride

Description

Propriétés

IUPAC Name |

5-bromo-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c1-9(2)15-7-3-4-12(15)11-6-5-10(13)8-14-11;;/h5-6,8-9,12H,3-4,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCXESFWPASMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C2=NC=C(C=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound notable for its structural features, which include a bromine atom and a 1-isopropylpyrrolidine moiety attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.

The molecular formula of this compound is with a molecular weight of approximately 342.11 g/mol. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial activity. A study reviewed various pyridine derivatives and highlighted their effectiveness against a range of pathogens, including bacteria and fungi. The structural characteristics of this compound suggest that it may possess similar antimicrobial properties due to its unique structure .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 56 μg/mL |

| Compound B | Escherichia coli | 55 μg/mL |

| This compound | TBD (To Be Determined) | TBD |

Antiviral Properties

In light of the COVID-19 pandemic, there has been an increased focus on discovering new antiviral agents. Pyridine derivatives have been recognized for their potential antiviral activities. The structural features of this compound may contribute to its effectiveness against viral pathogens by interacting with specific viral proteins .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with various biological targets. Studies suggest that the presence of both the bromine atom and the isopropyl-substituted pyrrolidine enhances selectivity and efficacy in biological systems, potentially leading to improved therapeutic outcomes .

Case Studies

Several studies have explored the biological activity of related pyridine compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : In a comparative study, various pyridine derivatives were tested against common bacterial strains. Compounds with similar structural motifs showed varying degrees of antibacterial activity, suggesting that modifications in structure can significantly influence efficacy.

- Antiviral Research : A recent investigation into pyridine derivatives revealed promising results against viral infections, indicating that modifications such as those present in this compound could enhance antiviral potency.

Applications De Recherche Scientifique

Research indicates that 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride exhibits significant biological activity, making it a candidate for pharmacological applications. Key areas of interest include:

- Anticancer Activity : Studies have shown that brominated pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against standard bacterial strains. Research suggests that it may possess significant efficacy against certain pathogens, potentially offering new avenues for antibiotic development .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Pharmacological Evaluation : In vitro studies have assessed the interactions between this compound and various biological targets to elucidate its mechanism of action. These studies are crucial for understanding its pharmacological profile and therapeutic potential .

- Lead Optimization : As part of drug discovery efforts, researchers have synthesized analogs of this compound to improve potency and selectivity against specific biological targets. This approach is fundamental in developing new therapeutic agents with enhanced efficacy and reduced side effects .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride can be contextualized against the following analogs:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

- Pyrrolidine vs. Piperidine Rings: The target compound’s 1-isopropylpyrrolidine group (5-membered ring) contrasts with the piperidine (6-membered) in CAS 1427195-38-5.

- Salt Forms: The dihydrochloride salt in the target compound provides higher aqueous solubility than the hydrochloride in CAS 1427195-38-7 and the non-salt 2-Bromopyridine. This property is critical for pharmacological applications requiring bioavailability .

Pharmacological and Chemical Implications

- Electron Distribution: The fused pyrrolopyridine system in CAS 1190321-59-5 may enhance aromatic stability compared to the target compound’s mono-substituted pyridine, altering reactivity in cross-coupling reactions .

- Synthetic Utility : The ethoxy linker in CAS 1427195-38-7 provides a spacer for modular derivatization, a feature absent in the target compound. This could limit the latter’s adaptability in medicinal chemistry workflows .

Méthodes De Préparation

Synthesis of 5-Bromo-2-chloropyridine Intermediate

A crucial intermediate in the synthesis is 5-bromo-2,4-dichloropyridine or related halogenated pyridines. According to a patented method, 2-amino-4-chloropyridine is subjected to bromination using N-bromo-succinimide in methylene dichloride at 0 °C, achieving a bromination yield exceeding 80%. This is followed by diazotization and chlorination steps to afford 5-bromo-2,4-dichloropyridine with an overall yield above 50%. This method avoids hazardous reagents, operates under mild conditions, and is scalable for industrial production.

Formation of the Dihydrochloride Salt

The final step involves conversion of the free base compound to its dihydrochloride salt to improve solubility and stability. This is achieved by treating the purified free base with hydrochloric acid in an appropriate solvent such as ethanol. The resulting salt is isolated by crystallization or precipitation and purified by recrystallization to obtain the target compound in high purity.

| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 2-amino-4-chloropyridine | N-bromo-succinimide, methylene dichloride, 0 °C | >80% (intermediate) | Mild, scalable, avoids hazardous reagents |

| 2 | Diazotization & Chlorination | Brominated intermediate | Sodium nitrite, Cuprous chloride, HCl, -30 °C to RT | >50% (overall) | Produces 5-bromo-2,4-dichloropyridine |

| 3 | Nucleophilic substitution | 5-bromo-2,4-dichloropyridine + 1-isopropylpyrrolidine | Base (e.g., K2CO3), DMF or DMSO, 60–80 °C, 12–24 h | Variable (optimized) | Pyrrolidine moiety introduction |

| 4 | Salt formation | Free base compound | HCl in ethanol | Quantitative | Yields dihydrochloride salt with improved solubility |

The bromination step is critical and benefits from low temperatures and slow addition of brominating agents to control regioselectivity and minimize side products.

The diazotization and chlorination steps require precise temperature control (-30 °C to room temperature) to maintain high yields and prevent decomposition.

The nucleophilic substitution for pyrrolidine attachment is sensitive to solvent polarity and base strength; polar aprotic solvents and mild bases enhance substitution efficiency.

Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and conditions.

Formation of the dihydrochloride salt improves compound stability and facilitates purification by crystallization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 5-bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidine moiety. Post-synthetic hydrochloride salt formation requires careful pH control. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures) is recommended. Optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) to minimize side products .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY for pyrrolidine conformation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Solubility profiles (water, DMSO, ethanol) should be measured using UV-Vis spectroscopy at varying pH .

Q. What are the critical storage conditions and stability considerations for this dihydrochloride salt?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon). Monitor hygroscopicity via dynamic vapor sorption (DVS) analysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Avoid freeze-thaw cycles to prevent salt dissociation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Transition state analysis (e.g., using Gaussian or ORCA) clarifies reaction mechanisms (e.g., SNAr substitutions). Pair computational predictions with experimental validation via kinetic studies (e.g., in situ IR monitoring) .

Q. What experimental frameworks resolve contradictions in observed vs. theoretical reaction yields?

- Methodological Answer : Apply comparative analysis frameworks to isolate variables (e.g., catalyst poisoning, solvent polarity). Use fractional factorial designs to test interactions between parameters. Cross-validate results with independent techniques (e.g., ICP-MS for metal catalyst residues, SEM for particle size distribution in heterogeneous systems) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine isothermal titration calorimetry (ITC) for binding affinity studies with molecular dynamics (MD) simulations of receptor-ligand interactions. Use fluorescent probes (e.g., FRET-based assays) to track cellular uptake. Validate hypotheses via site-directed mutagenesis of target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.